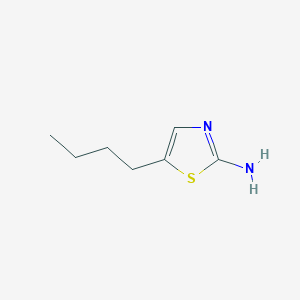

5-Butyl-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Butyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 5-Butyl-thiazol-2-ylamine

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of appropriate precursors such as thioamide and α-halo ketones or aldehydes. Various synthetic routes have been developed to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of producing thiazole compounds .

Biological Properties

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds with a thiazole moiety can inhibit the growth of various cancer cell lines, including leukemia and solid tumors . The anticancer activity is attributed to mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression.

Antioxidant Properties

The antioxidant capacity of thiazole derivatives has also been explored, showing potential in mitigating oxidative stress-related damage in cells . This property is crucial for developing therapeutic agents aimed at diseases where oxidative stress is a contributing factor.

Drug Development

This compound serves as a scaffold for designing novel pharmaceuticals. Its derivatives are being investigated for their role as inhibitors in various pathways relevant to cancer and infectious diseases . For instance, modifications on the thiazole ring can lead to enhanced selectivity and potency against specific targets.

Antimicrobial Agents

Given the rise of antibiotic resistance, compounds like this compound are being considered for development as new antimicrobial agents. Their broad-spectrum activity against resistant strains makes them promising candidates for further research and clinical application .

Case Studies

Análisis De Reacciones Químicas

Reactivity of the Amino Group

The primary amine (-NH₂) at position 2 participates in various nucleophilic and substitution reactions.

Acylation Reactions

-

Mechanism : The amino group reacts with acylating agents (e.g., acetic anhydride, chloroacetyl chloride) to form amides.

-

Example : Reaction with acetic anhydride under solvent-free conditions yields N-acetyl derivatives (e.g., compound 93 in ).

-

Relevance : These reactions are foundational for synthesizing bioactive derivatives, such as anticancer agents .

Substitution Reactions

-

Mechanism : The amino group undergoes nucleophilic substitution with electrophiles (e.g., isothiocyanates, aldehydes).

-

Example : Reaction with butyl isothiocyanate and triethylamine in DMF produces thiourea derivatives (e.g., compound 1 in ).

-

Yield : Reported yields range from 2.4% (low efficiency in ) to 94% (optimized conditions in ).

Reactivity of the Thiazole Ring

The thiazole ring participates in oxidation, electrophilic substitution, and coupling reactions.

Oxidation Reactions

-

Mechanism : Oxidizing agents (e.g., mCPBA, hydrogen peroxide) convert sulfur in the ring to sulfoxides or sulfones.

-

Example : Thiazoles can be oxidized to N-oxides, which facilitate palladium-catalyzed C-H arylations .

Electrophilic Substitution

-

Mechanism : Reactivity at position 5 is influenced by activating groups (e.g., methyl). Bromination or other electrophilic substitutions occur here.

-

Relevance : Substitution patterns affect biological activity, as seen in tuberculosis-targeting derivatives .

Coupling and Condensation Reactions

The compound engages in multi-component reactions to form complex heterocycles.

Knoevenagel Condensation

-

Mechanism : Reaction with aromatic aldehydes under catalytic conditions (e.g., piperidine) forms α,β-unsaturated ketones.

-

Example : Synthesis of 2-acylbenzothiazoles (analogous to thiazoles) via Knoevenagel condensation .

Cycloaddition Reactions

-

Mechanism : Thiazoles participate in Diels-Alder reactions with alkynes, followed by sulfur extrusion to form pyridines.

-

Example : Reaction with dimethyl acetylenedicarboxylate (DMAD) yields pyridine derivatives via intermediate zwitterionic species .

Comparative Analysis of Reaction Types

Research Implications

The reactivity of 5-Butyl-thiazol-2-ylamine highlights its utility in:

-

Drug Discovery : Antimicrobial and anticancer agents via acylation/substitution .

-

Heterocyclic Synthesis : Formation of complex rings through condensation or cycloaddition .

-

Structure-Activity Relationships : Substitution patterns at position 5 and modifications to the amino group critically influence biological efficacy .

This compound’s versatility underscores its potential in diverse chemical and biomedical applications.

Propiedades

Fórmula molecular |

C7H12N2S |

|---|---|

Peso molecular |

156.25 g/mol |

Nombre IUPAC |

5-butyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-2-3-4-6-5-9-7(8)10-6/h5H,2-4H2,1H3,(H2,8,9) |

Clave InChI |

DSSQRZNGLWNALI-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(S1)N |

SMILES canónico |

CCCCC1=CN=C(S1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.